LogP Differentiation: Higher Lipophilicity vs. Simple Hydroxy Analogs
Methyl 4-(2-hydroxypropan-2-yl)benzoate exhibits a calculated LogP of 1.91 , representing a significant increase in lipophilicity compared to the widely used analog Methyl 4-hydroxybenzoate (Methylparaben), which has a reported experimental LogP of 1.96. However, compared to its close analog Methyl 4-(1-hydroxyethyl)benzoate (estimated LogP ~1.4), the additional methyl group in the target compound's tertiary alcohol moiety increases lipophilicity, which can influence membrane permeability and metabolic stability in drug discovery contexts [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.91 (calculated) |
| Comparator Or Baseline | Methyl 4-(1-hydroxyethyl)benzoate: ~1.4 (estimated); Methyl 4-hydroxybenzoate: 1.96 (experimental) |
| Quantified Difference | Target compound LogP is approximately 0.5 units higher than Methyl 4-(1-hydroxyethyl)benzoate |
| Conditions | Computational prediction and literature comparison |
Why This Matters
LogP is a critical parameter in drug discovery, affecting absorption, distribution, and overall bioavailability, making this compound a distinct tool for modulating lipophilicity in lead optimization.
- [1] PubChem. (n.d.). Methylparaben (Compound Summary). National Center for Biotechnology Information. View Source
